![molecular formula C18H12FN7O3S B2370311 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 941956-30-5](/img/structure/B2370311.png)
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide
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Overview
Description
The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can provide information about the compound’s stability . The IR, 1H NMR, and 13C NMR spectra can provide information about the compound’s functional groups and atomic composition .
Scientific Research Applications
Anti-Tumor Activity
The compound has shown excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines . This makes it a potential candidate for further research in cancer treatment.
c-Met Kinase Inhibition
The compound has demonstrated superior c-Met kinase inhibition ability at the nanomolar level . c-Met is a protein that in humans is encoded by the MET gene, and it has been implicated in the development and progression of cancer.
USP28 Inhibition
The compound has been evaluated as a potent USP28 inhibitor . USP28 is a deubiquitinating enzyme that has been implicated in the regulation of various cellular processes, including cell proliferation, DNA damage response, and chromosomal stability.
Fluorescent Probes
The compound has been used as a fluorescent probe . Fluorescent probes are used in various fields of science and technology, including biochemistry, medical science, and material science.
Structural Units of Polymers
The compound has been used as a structural unit in the synthesis of polymers . This could lead to the development of new materials with unique properties.
Synthesis of New Heterocyclic Systems
The compound has been used in the synthesis of new heterocyclic systems . Heterocyclic compounds are widely used in medicinal chemistry and drug discovery.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . Docking studies suggest that the hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound can lead to changes in the methylation status of histones, thereby affecting gene expression . This can have downstream effects on various cellular processes, including cell proliferation and migration .
Result of Action
The inhibition of LSD1 by the compound can lead to the suppression of cancer cell proliferation and migration . For instance, when MGC-803 cells (a type of gastric cancer cell) were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN7O3S/c19-11-4-6-13(7-5-11)25-17-16(23-24-25)18(21-10-20-17)30-9-15(27)22-12-2-1-3-14(8-12)26(28)29/h1-8,10H,9H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDSNOWKFRWNAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide |
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